molecular formula C15H21BClNO4 B6148877 N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1374606-57-1

N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B6148877
CAS No.: 1374606-57-1
M. Wt: 325.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxy group, and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique structure and reactivity make it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are also used in cross-coupling reactions.

  • Halogenated Phenyl Acetamides: Compounds with similar structures but different halogens or substituents.

Uniqueness: N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

1374606-57-1

Molecular Formula

C15H21BClNO4

Molecular Weight

325.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.